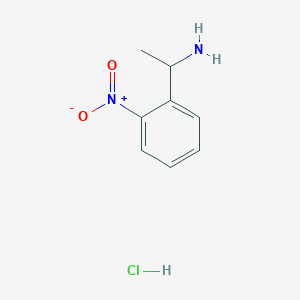

1-(2-Nitrophenyl)ethan-1-amine hydrochloride

描述

属性

IUPAC Name |

1-(2-nitrophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-6(9)7-4-2-3-5-8(7)10(11)12;/h2-6H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXVLGOYQIKRTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Catalytic Hydrogenation of 2-Nitroacetophenone

- Process: The catalytic hydrogenation of 2-nitroacetophenone is a common method to obtain the chiral amine hydrochloride. A chiral catalyst is employed to achieve enantioselectivity.

- Conditions: The reaction is conducted under hydrogen gas at elevated pressures (typically 1–10 atm) and moderate temperatures (25–80°C) in solvents such as ethanol or methanol.

- Catalysts: Palladium on carbon (Pd/C) or other metal catalysts combined with chiral ligands.

- Outcome: High yield of (S)-1-(2-Nitrophenyl)ethan-1-amine hydrochloride with good enantiomeric excess.

Reduction of 2-Nitrophenylacetonitrile

- Process: Reduction of 2-nitrophenylacetonitrile using chemical reductants such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

- Conditions: For LiAlH4, anhydrous ether solvents and low temperatures are used to selectively reduce the nitrile to the amine while preserving the nitro group.

- Industrial Adaptation: Catalytic hydrogenation with Pd/C under hydrogen pressure in alcohol solvents is preferred for scalability.

Nitration of Phenylethylamine Followed by Reduction

- Process: Direct nitration of phenylethylamine to introduce the nitro group, followed by reduction steps to convert intermediates to the hydrochloride salt.

- Notes: This method requires careful control of nitration conditions to avoid over-nitration and side reactions.

Industrial Production Method

An industrially viable method, as described in patent CN107759477A, involves a three-step process optimized for large-scale synthesis:

| Step | Description | Conditions/Notes |

|---|---|---|

| 1. Amido Protection | β-Phenylethylamine is reacted with an acyl protecting agent in a suitable solvent to form an amide intermediate. | Protects the amine group to prevent side reactions during nitration. |

| 2. Nitration | The amide intermediate is nitrated using concentrated sulfuric acid and nitric acid at room temperature. | Slow addition of nitric acid to control reaction rate and temperature. |

| 3. Deprotection | The nitrated intermediate is treated with hydrochloric acid in a solvent and refluxed to remove the protecting group, yielding the amine hydrochloride. | Reflux ensures complete deprotection and crystallization of product. |

- Advantages: This method achieves high yield and purity, is cost-effective, and suitable for scale-up.

- Yield: Reported as high, though exact numerical values depend on reaction optimization.

- Purification: Crystallization from acidic medium yields the hydrochloride salt with excellent purity.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Catalytic hydrogenation | 2-Nitroacetophenone | Pd/C + chiral ligand | Ethanol/Methanol | 25–80 | 1–10 | 80–95 | Enantioselective synthesis |

| Chemical reduction (LiAlH4) | 2-Nitrophenylacetonitrile | LiAlH4 | Anhydrous ether | 0–25 | Atmospheric | 70–85 | Requires dry conditions |

| Industrial 3-step (Patent CN) | β-Phenylethylamine (protected) | Nitration reagents + HCl deprotection | Sulfuric acid, solvent | Room temp (nitration), reflux (deprotection) | Atmospheric | >85 | Suitable for large-scale production |

Research Findings and Notes

- Enantioselectivity: The use of chiral catalysts during hydrogenation enables the production of optically active (S)-1-(2-Nitrophenyl)ethan-1-amine hydrochloride, which is critical for pharmaceutical applications.

- Reaction Control: Temperature and pH control during nitration and deprotection steps are essential to minimize side products and maximize yield.

- Scalability: The patented industrial method emphasizes cost reduction and scalability, making it suitable for commercial manufacturing.

- Purification: Recrystallization and chromatographic techniques are employed post-synthesis to achieve high purity, especially for enantiomerically enriched compounds.

化学反应分析

1-(2-Nitrophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Oxidation: The compound can be oxidized under specific conditions to form corresponding nitroso or hydroxylamine derivatives.

Common reagents for these reactions include hydrogen gas, palladium on carbon, nitric acid, and halogens. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .

科学研究应用

Medicinal Chemistry

Pharmacological Potential

Research indicates that 1-(2-nitrophenyl)ethan-1-amine hydrochloride may exhibit pharmacological activities that could be beneficial in drug development. Its structure suggests potential interactions with biological targets, making it a candidate for further investigation in the development of therapeutic agents.

Case Study: Antidepressant Activity

A study explored the antidepressant-like effects of derivatives of this compound. The results demonstrated significant improvement in behavioral models of depression, suggesting that modifications to this compound could lead to new antidepressant medications .

This compound is utilized as a precursor in the synthesis of more complex organic molecules. Its nitro group provides sites for further chemical modifications, allowing chemists to create a variety of derivatives with potentially useful properties.

Example Applications

- Synthesis of Pharmaceuticals : Used as a building block for synthesizing various bioactive compounds.

- Material Science : Investigated for its potential applications in developing new materials with specific electronic properties.

作用机制

The mechanism of action of 1-(2-nitrophenyl)ethan-1-amine hydrochloride depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with active sites and influencing enzymatic activity. The molecular targets and pathways involved vary based on the context of its use, such as in drug development or chemical synthesis .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 1-(2-nitrophenyl)ethan-1-amine hydrochloride, differing in substituents, stereochemistry, or amine group modifications.

Halogen-Substituted Derivatives

Key Insights :

- Electronic Effects : Nitro groups are strong electron-withdrawing groups, reducing electron density on the benzene ring compared to chloro or fluoro substituents. This affects reactivity in electrophilic substitution or coupling reactions .

Nitro-Substituted Analogues

Key Insights :

- Positional Isomerism : The ortho-nitro group in the target compound may enhance intramolecular hydrogen bonding compared to meta or para isomers, influencing solubility and crystallization behavior .

- Diamine Derivatives : Compounds like N-(2-Chloro-6-nitrophenyl)ethane-1,2-diamine hydrochloride exhibit higher molecular weight and additional amine functionality, expanding utility in coordination chemistry or drug design .

Cyclic Amine Derivatives

Key Insights :

- Ring Systems : Cyclic amines (e.g., piperidine) enhance rigidity and bioavailability compared to linear ethylamine chains, making them preferred in medicinal chemistry .

- Adamantane Derivatives: The adamantane group confers lipophilicity and metabolic stability, as seen in selenourea-based anti-inflammatory agents .

生物活性

1-(2-Nitrophenyl)ethan-1-amine hydrochloride, also known as NEPEA, is a compound that has garnered attention in various biological studies due to its potential pharmacological properties. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Formula : CHClNO

- Molecular Weight : 202.64 g/mol

- CAS Number : 148657-37-8

Research indicates that NEPEA interacts with biological systems primarily through its influence on neurotransmitter pathways. The nitrophenyl group is believed to play a crucial role in modulating enzyme activities related to neurotransmitter metabolism, particularly catecholamines.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antibacterial Properties | Exhibits activity against various bacterial strains, specifically Staphylococcus aureus. |

| Neurotransmitter Modulation | Potentially influences dopamine and norepinephrine pathways in the nervous system. |

| Enzyme Interaction | Acts as a substrate or inhibitor for specific enzymes involved in neurotransmitter metabolism. |

Antibacterial Activity

Recent studies have demonstrated that NEPEA shows promising antibacterial properties. For instance, a study highlighted its effectiveness against Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL, indicating potent activity compared to standard antibiotics like ciprofloxacin (MIC = 2 µg/mL) .

Neurotransmitter Pathway Interaction

NEPEA's interaction with neurotransmitter systems has been explored in various contexts. It has been shown to modulate the activity of enzymes involved in the metabolism of catecholamines, such as dopamine and norepinephrine. This modulation may have implications for treating disorders linked to these neurotransmitters .

Case Studies

-

Case Study on Antibacterial Efficacy :

- A study focused on the antibacterial effects of NEPEA against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that NEPEA not only inhibited bacterial growth but also reduced biofilm formation, suggesting its potential as a therapeutic agent in treating resistant infections.

-

Neuropharmacological Assessment :

- In an experimental model assessing the effects of NEPEA on dopamine metabolism, researchers found that it significantly altered the levels of dopamine metabolites in vivo, indicating its role in neurotransmitter regulation.

常见问题

Q. Optimization Tips :

- Monitor reaction progress using TLC or HPLC to prevent over-nitration or side reactions.

- Purify intermediates via recrystallization (e.g., ethanol/water mixtures) to remove unreacted precursors .

How can researchers confirm the structural integrity and purity of this compound using spectroscopic methods?

Basic Research Question

Methodological Approach :

- ¹H/¹³C NMR : Compare experimental shifts with predicted values. For example:

- HRMS : Validate molecular weight (202.64 g/mol) with <2 ppm error .

- Elemental Analysis : Confirm C, H, N, Cl percentages match theoretical values (C: 47.43%, H: 5.47%, N: 13.82%, Cl: 17.49%) .

Table 1 : Expected NMR Data (Hypothetical)

| Proton/Carbon Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (ortho) | 8.2–8.5 | Doublet |

| CH₂NH₂ | 3.2–3.4 | Quartet |

| NH₂ (amine) | 1.8–2.2 | Broad |

What safety precautions are critical when handling this compound in laboratory settings?

Basic Research Question

Critical Precautions :

- Personal Protection : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315, H319) .

- Ventilation : Use fume hoods to prevent inhalation of dust (H335; P261) .

- Storage : Keep in sealed containers under inert atmosphere (N₂/Ar) at room temperature to avoid degradation .

- Spill Management : Neutralize spills with dilute acetic acid and adsorbent materials (e.g., vermiculite) .

How can enantiomeric purity of this compound be assessed, and what chiral resolution techniques are applicable?

Advanced Research Question

Enantiomeric Analysis :

- Chiral HPLC : Use columns with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and mobile phases (hexane/isopropanol) to separate (R)- and (S)-enantiomers .

- Polarimetry : Measure optical rotation (e.g., [α]D²⁵) and compare with literature values for enantiomeric excess (ee).

- Derivatization : React with chiral derivatizing agents (e.g., Mosher’s acid chloride) and analyze via ¹H NMR .

What strategies address discrepancies in reported physicochemical properties (e.g., solubility, melting point) of this compound across studies?

Advanced Research Question

Resolution Strategies :

- Experimental Replication : Use DSC for melting point determination (reported range: 180–190°C; refine via slow heating rates).

- Solubility Profiling : Test in solvents (e.g., water, DMSO, ethanol) under controlled temperatures (20–25°C) and document supersaturation limits .

- Cross-Validation : Compare data with structurally analogous compounds (e.g., 2-(2-nitrophenyl)ethylamine derivatives) to identify trends .

What in vitro assays are suitable for evaluating the pharmacological activity of this compound, particularly regarding receptor interactions?

Advanced Research Question

Assay Design :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。